molecular formula C20H25BrN2O2 B10858363 Quinine hydrobromide CAS No. 14358-44-2

Quinine hydrobromide

Cat. No.: B10858363
CAS No.: 14358-44-2
M. Wt: 405.3 g/mol
InChI Key: HDZGBIRSORQVNB-DSXUQNDKSA-N
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Description

Quinine hydrobromide is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste. This compound is used in various medicinal applications, particularly for its antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine hydrobromide can be synthesized by reacting quinine with hydrobromic acid. The process involves dissolving quinine in a suitable solvent, such as ethanol, and then adding hydrobromic acid to form the hydrobromide salt. The reaction is typically carried out at room temperature, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, quinine is first extracted from the bark of the cinchona tree. The extracted quinine is then purified and converted into this compound through a similar reaction with hydrobromic acid. The large-scale production involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Quinine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis.

    Biology: Studied for its effects on cellular processes and as a tool in pharmacological research.

    Medicine: Primarily used for treating malaria, but also investigated for its potential in treating other diseases such as nocturnal leg cramps and myotonia congenita.

    Industry: Utilized in the production of tonic water and other beverages for its bitter flavor.

Comparison with Similar Compounds

  • Cinchonidine
  • Cinchonine
  • Quinidine

Comparison: Quinine hydrobromide is unique among these compounds due to its specific efficacy against malaria and its distinct bitter taste, which makes it useful in the beverage industry. While cinchonidine and cinchonine also possess antimalarial properties, quinidine is primarily used as an antiarrhythmic agent .

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZGBIRSORQVNB-DSXUQNDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

549-47-3
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20203394
Record name Quinine hydrobromide [NF]
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URL https://comptox.epa.gov/dashboard/DTXSID20203394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14358-44-2, 549-49-5
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14358-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine hydrobromide [NF]
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Record name Quinine hydrobromide [NF]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinine hydrobromide
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Record name QUININE HYDROBROMIDE ANHYDROUS
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